N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(1-((4-Chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core. The structure features a 4-chlorophenylsulfonyl group at position 1 of the pyrazole ring and a 2-fluorophenyl substituent at position 3. The methanesulfonamide moiety is attached to a phenyl ring at position 3 of the pyrazole scaffold . This compound shares structural motifs with bioactive molecules targeting enzymes such as cyclooxygenases (COX) and carbonic anhydrases, where sulfonamide groups often enhance binding affinity. Its design likely aims to optimize steric and electronic interactions for specific pharmacological or material science applications.
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-17-6-4-5-15(13-17)21-14-22(19-7-2-3-8-20(19)24)27(25-21)33(30,31)18-11-9-16(23)10-12-18/h2-13,22,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDQOEUQTQXNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the sulfonyl group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride.
Attachment of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Final coupling: The final step involves coupling the intermediate with methanesulfonamide under suitable conditions.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonyl and fluorophenyl groups may interact with active sites of enzymes or receptors, leading to inhibition or activation of their function. The pyrazole ring can also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
Key Observations :
- Yield : Electron-withdrawing groups (e.g., CF₃ in 4p, 4q) correlate with moderate to high yields (60–76%), while bulky or electron-donating groups (e.g., furan in 4s) reduce yields (50%) .
- Melting Points: Derivatives with polar substituents (e.g., 4-CF₃ in 4q) exhibit higher melting points (>150°C), whereas non-polar groups (e.g., 4-Me in 4s) result in lower melting points (~60°C) .
Functional Implications
- Bioactivity : While direct data for the target compound is unavailable, analogs with 2-fluorophenyl groups () and sulfonamides () are associated with anti-inflammatory or enzyme-inhibitory properties.
- Solubility : The methanesulfonamide group may enhance aqueous solubility compared to bulkier substituents (e.g., 4-CF₃-PhSO₂ in 4q) .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Catalyst/Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF/H₂O | 65–75 | ≥95% |
| Methanesulfonylation | Et₃N | DCM | 80–85 | ≥98% |
Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry of the pyrazole ring and substituent positions. For example, the 4-chlorophenyl group shows deshielded aromatic protons at δ 7.4–7.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 506.08) .
- HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient for purity assessment .
Q. Table 2: Key NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole C-H | 5.8–6.2 | Doublet |
| 4-Chlorophenyl Aromatic H | 7.4–7.6 | Multiplet |
| Methanesulfonamide CH₃ | 3.1 | Singlet |
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Orthogonal Assays : Validate in vitro enzyme inhibition (e.g., COX-2 IC₅₀) with cell-based assays (e.g., LPS-induced TNF-α suppression) to confirm target engagement .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life) and plasma protein binding to explain discrepancies in efficacy .
- Impurity Analysis : Use LC-MS to rule out degradation products (e.g., sulfone derivatives from oxidation) .
Example Workflow:
In Vitro : Measure IC₅₀ against purified enzyme.
In Vivo : Administer compound in rodent models and quantify target tissue exposure via LC-MS/MS.
Data Reconciliation : Compare free drug concentrations with in vitro IC₅₀ to assess bioavailability limitations.
Advanced: What computational strategies are effective for predicting binding modes and off-target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., COX-2). Focus on hydrogen bonding with sulfonamide groups and hydrophobic contacts with fluorophenyl rings .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and water accessibility of the pyrazole core .
- QSAR Modeling : Train models on analogs to predict bioactivity (e.g., pIC₅₀ = 0.87 × logP – 1.2 × PSA + 3.4) .
Q. Table 3: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | MD Stability (RMSD, Å) |
|---|---|---|
| COX-2 | -9.2 | 1.5 ± 0.3 |
| HDAC6 | -7.8 | 2.1 ± 0.5 |
Advanced: How can researchers address low solubility and stability during formulation for biological assays?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO/PBS (v/v) for in vitro assays. For in vivo, prepare nanoemulsions with Tween-80 and PEG-400 .
- Light Sensitivity : Store lyophilized powder in amber vials at -20°C to prevent sulfonamide degradation .
- pH Adjustment : Maintain pH 7.4 in buffers to avoid hydrolysis of the sulfonyl group .
Q. Table 4: Solubility and Stability Data
| Condition | Solubility (mg/mL) | Half-Life (25°C) |
|---|---|---|
| PBS (pH 7.4) | 0.15 | 48 h |
| DMSO/PBS (10%) | 5.2 | >7 days |
| Lyophilized (dark) | N/A | >6 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
